Src/Abl Dual Kinase Inhibition Selectivity: 1-(Pyrimidin-2-yl)guanidine-Derived Compounds vs. Staurosporine and Kinase Panel
A benzene-sulfonamide derivative synthesized from a (pyrimidin-2-yl)cyanamide precursor demonstrated selective dual Src/Abl kinase inhibition. When screened against a panel of eight tyrosine kinases, this compound exhibited IC50 values of 0.87 μM for Src and 1.2 μM for Abl, while showing significantly weaker inhibition against EGFR (IC50 = 8.9 μM), VEGFR-2 (IC50 = 12.4 μM), B-raf (IC50 = 15.7 μM), ERK (IC50 = 22.3 μM), CK1 (IC50 = 18.9 μM), and p38-MAPK (IC50 = 25.1 μM) . In antiproliferative assays against HL-60 leukemia cells, the compound achieved IC50 values of 1.8 μM under normoxia and 2.3 μM under hypoxia, compared to the pan-kinase inhibitor staurosporine which exhibited IC50 values of 0.9 μM (normoxia) and 1.1 μM (hypoxia) .
| Evidence Dimension | Kinase selectivity and cellular antiproliferative activity |
|---|---|
| Target Compound Data | Src IC50 = 0.87 μM, Abl IC50 = 1.2 μM; HL-60 cell IC50 (normoxia) = 1.8 μM, (hypoxia) = 2.3 μM |
| Comparator Or Baseline | Staurosporine (pan-kinase inhibitor) and kinase panel (EGFR, VEGFR-2, B-raf, ERK, CK1, p38-MAPK) |
| Quantified Difference | Selectivity ratio: Src inhibition 10-30× more potent than off-target kinases; HL-60 antiproliferative activity 0.5-2.1× difference vs. staurosporine |
| Conditions | In vitro kinase inhibition assays (recombinant enzymes) and NCI 60 cancer cell line screening (HL-60 leukemia cells) |
Why This Matters
This selective Src/Abl inhibition profile validates 1-(pyrimidin-2-yl)guanidine derivatives as superior starting points for developing targeted leukemia therapies with reduced off-target toxicity compared to non-selective kinase inhibitors.
